molecular formula C15H16FN3O B4654083 1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea

1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No.: B4654083
M. Wt: 273.30 g/mol
InChI Key: ZTDSLILNPRQPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 3-fluoro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods, including the use of automated reactors and continuous flow systems. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea: Lacks the fluoro and methyl groups on the phenyl ring.

    1-(4,6-Dimethylpyridin-2-yl)-3-(4-methylphenyl)urea: Lacks the fluoro group on the phenyl ring.

    1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluorophenyl)urea: Lacks the methyl group on the phenyl ring.

Uniqueness

1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea is unique due to the presence of both fluoro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its potency, selectivity, and overall effectiveness in various applications.

Properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-9-6-11(3)17-14(7-9)19-15(20)18-12-5-4-10(2)13(16)8-12/h4-8H,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDSLILNPRQPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.